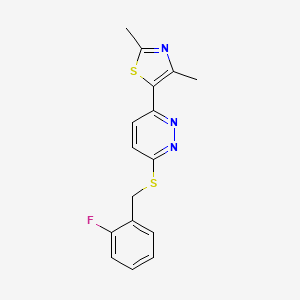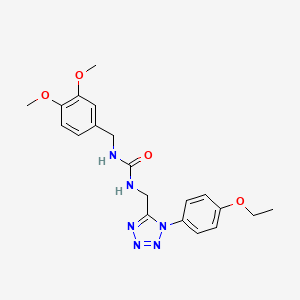
1-(3,4-dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea, also known as DM-1157, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in pharmacology and drug development.
Mécanisme D'action
The mechanism of action of 1-(3,4-dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea involves the inhibition of tubulin polymerization, which is necessary for cell division and growth. 1-(3,4-dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea binds to the colchicine binding site on tubulin and prevents the formation of microtubules, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
1-(3,4-dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the formation of new blood vessels. 1-(3,4-dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(3,4-dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is its potential as a cancer treatment. Its ability to inhibit the growth of cancer cells makes it a promising candidate for further research. However, one limitation of 1-(3,4-dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is its potential toxicity, which needs to be further studied.
Orientations Futures
For 1-(3,4-dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea research include studying its potential as a cancer treatment, exploring its anti-inflammatory properties, and investigating its potential toxicity. Further research is needed to determine the optimal dosage and administration of 1-(3,4-dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea for maximum efficacy and minimal toxicity. Additionally, the potential for 1-(3,4-dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea to be used in combination with other cancer treatments should be explored.
Méthodes De Synthèse
1-(3,4-dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl 4-bromobenzoate in the presence of a base to form 3,4-dimethoxybenzyl 4-bromobenzoate. This intermediate is then reacted with sodium azide to form 3,4-dimethoxybenzyl 4-azidobenzoate, which is then reduced with sodium borohydride to form 3,4-dimethoxybenzyl 4-aminobenzoate. The final step involves the reaction of 3,4-dimethoxybenzyl 4-aminobenzoate with 1-(4-ethoxyphenyl)-1H-tetrazol-5-ylmethyl isocyanate to form 1-(3,4-dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea.
Applications De Recherche Scientifique
1-(3,4-dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has shown promising results in scientific research for its potential applications in pharmacology and drug development. It has been studied for its anti-inflammatory, anti-tumor, and anti-angiogenic properties. 1-(3,4-dimethoxybenzyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4/c1-4-30-16-8-6-15(7-9-16)26-19(23-24-25-26)13-22-20(27)21-12-14-5-10-17(28-2)18(11-14)29-3/h5-11H,4,12-13H2,1-3H3,(H2,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIRPEDKSBEKGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,7-dimethyl-N-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2837028.png)
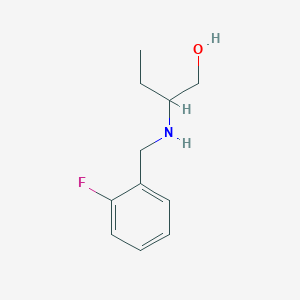
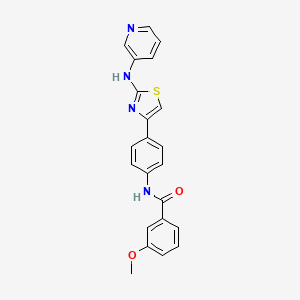
![3-Benzyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2837033.png)
![4-Amino-5-[(4-bromophenyl)carbonyl]isoxazole-3-carboxamide](/img/structure/B2837035.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2837036.png)

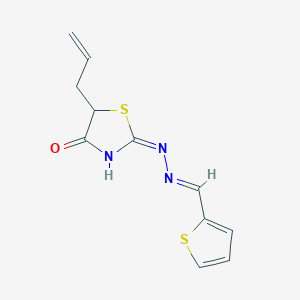

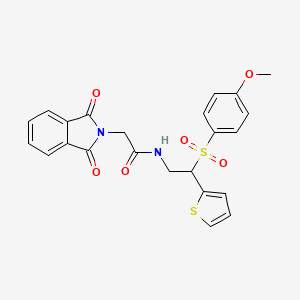
![4-bromo-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol](/img/structure/B2837045.png)

